molecular formula C8H16N2O2 B3085095 N-(2-Methoxyethyl)pyrrolidine-2-carboxamide CAS No. 1151519-59-3

N-(2-Methoxyethyl)pyrrolidine-2-carboxamide

Cat. No. B3085095
CAS RN: 1151519-59-3
M. Wt: 172.22 g/mol
InChI Key: NZLHZLPBAQTLSE-UHFFFAOYSA-N
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Description

“N-(2-Methoxyethyl)pyrrolidine-2-carboxamide” is a chemical compound with the linear formula C8H16N2O2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through two main synthetic strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “this compound”, have been used in various chemical reactions . For instance, they have been used in the synthesis of novel N-(2′-nitrophenyl)pyrrolidine-2-carboxamides with the aim of searching for amino acid analogues with antibacterial properties .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 172.22484 . More detailed physical and chemical properties were not found in the search results.

Mechanism of Action

MEPC exerts its pharmacological effects through a variety of mechanisms. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. MEPC has also been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
MEPC has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various tissues, including the brain and liver. MEPC has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

MEPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a wide range of pharmacological activities. However, MEPC also has some limitations. It can be difficult to administer in vivo, and its effects can be variable depending on the dosage and route of administration.

Future Directions

There are several future directions for research on MEPC. One area of interest is the development of new drugs and therapies based on the pharmacological activities of MEPC. Another area of interest is the investigation of the mechanisms underlying the effects of MEPC, including its interactions with various neurotransmitters and enzymes. Additionally, further research is needed to determine the optimal dosage and route of administration for MEPC in various disease states.

Scientific Research Applications

MEPC has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. MEPC has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(2-methoxyethyl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-6-5-10-8(11)7-3-2-4-9-7/h7,9H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLHZLPBAQTLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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